Methyl 2-({[3-(4-fluorophenyl)-6-phenylisoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate
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Overview
Description
Methyl 2-({[3-(4-fluorophenyl)-6-phenylisoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate is a complex organic compound that belongs to the class of isoxazole derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group, a phenyl group, and an isoxazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[3-(4-fluorophenyl)-6-phenylisoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. This reaction is typically carried out under mild conditions using a suitable catalyst.
Introduction of the Fluorophenyl and Phenyl Groups: The fluorophenyl and phenyl groups can be introduced through a series of substitution reactions. These reactions often require the use of halogenated precursors and strong bases to facilitate the substitution.
Fusion with the Pyridine Ring: The fusion of the isoxazole ring with the pyridine ring can be achieved through a condensation reaction. This step may involve the use of a dehydrating agent to promote the formation of the fused ring system.
Esterification: The final step involves the esterification of the carboxyl group with methanol to form the methyl ester. This reaction is typically carried out under acidic conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[3-(4-fluorophenyl)-6-phenylisoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, strong bases or acids.
Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 2-({[3-(4-fluorophenyl)-6-phenylisoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: The compound is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of Methyl 2-({[3-(4-fluorophenyl)-6-phenylisoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl 2-({[3-(4-fluorophenyl)-6-phenylisoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate can be compared with other similar compounds, such as:
Methyl [4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl]methylcarbamate: This compound shares structural similarities but differs in the presence of a pyrazolo[3,4-b]pyridine ring instead of an isoxazole ring.
N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[3,4-b]pyridin-5-yl)phenyl)acetamide: This compound has a similar fluorophenyl group but differs in the overall structure and functional groups.
Properties
Molecular Formula |
C22H16FN3O4 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
methyl 2-[[3-(4-fluorophenyl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl]amino]acetate |
InChI |
InChI=1S/C22H16FN3O4/c1-29-18(27)12-24-21(28)16-11-17(13-5-3-2-4-6-13)25-22-19(16)20(26-30-22)14-7-9-15(23)10-8-14/h2-11H,12H2,1H3,(H,24,28) |
InChI Key |
UQMTUMSKJFXGBN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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